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Beta-Amyloid (8-40), mouse, rat -

Beta-Amyloid (8-40), mouse, rat

Catalog Number: EVT-247298
CAS Number:
Molecular Formula:
Molecular Weight: 3462.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (8-40) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease pathology. This specific fragment is part of a larger group of beta-amyloid peptides, which are implicated in the formation of amyloid plaques in the brains of affected individuals. The accumulation of these peptides is believed to contribute to neurodegeneration and cognitive decline characteristic of Alzheimer's disease. Beta-Amyloid (8-40) is particularly significant in research involving mouse and rat models, which are commonly used to study the mechanisms and potential treatments for Alzheimer's disease.

Source

Beta-Amyloid (8-40) is synthesized through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide can be found in both human and rodent models, with studies often utilizing transgenic mice and rats to investigate its effects on neurodegeneration.

Classification

Beta-Amyloid (8-40) belongs to the class of peptides known as amyloid-beta peptides. It is characterized by its sequence and length, which influences its aggregation properties and neurotoxicity.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (8-40) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and purity of the peptide.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid, where subsequent amino acids are added one at a time.
    • Protecting groups are employed to ensure that only specific functional groups react at each step.
    • After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Technical Details:
    • The purity of synthesized Beta-Amyloid (8-40) is crucial for experimental reproducibility.
    • Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

Beta-Amyloid (8-40) consists of 33 amino acids, with a molecular formula that reflects its composition. The structure can be represented as follows:

Amino Acid Sequence Glu Val Gly Gly Ala Gly Ala Gly Leu Ile Val Gly Val Ile Gly Gly Gly Phe Gly Ile Gly Phe\text{Amino Acid Sequence }\quad \text{Glu Val Gly Gly Ala Gly Ala Gly Leu Ile Val Gly Val Ile Gly Gly Gly Phe Gly Ile Gly Phe}

Data

The molecular weight of Beta-Amyloid (8-40) is approximately 4,000 Da. Its structure allows it to aggregate into oligomers and fibrils, which are toxic to neurons.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (8-40) participates in several chemical reactions that facilitate its aggregation:

  1. Self-Aggregation:
    • Under physiological conditions, Beta-Amyloid (8-40) can spontaneously form oligomers that further aggregate into fibrils.
    • This process is influenced by factors such as pH, temperature, and ionic strength.
  2. Interactions with Metal Ions:
    • Beta-Amyloid can bind metal ions like copper and zinc, which may affect its aggregation properties and toxicity.

Technical Details

The kinetics of aggregation can be studied using techniques such as thioflavin T fluorescence assays, which monitor fibril formation over time.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (8-40) contributes to neurotoxicity involves several pathways:

  1. Neuroinflammation:
    • Accumulation of Beta-Amyloid triggers inflammatory responses in glial cells, leading to neuronal damage.
  2. Synaptic Dysfunction:
    • Oligomeric forms of Beta-Amyloid interfere with synaptic signaling, impairing cognitive functions.
  3. Calcium Dysregulation:
    • Beta-Amyloid can disrupt calcium homeostasis in neurons, leading to cell death.

Data

Studies have shown that exposure to Beta-Amyloid (8-40) correlates with increased levels of cleaved caspase-3, indicating apoptosis in neuronal cells.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (8-40) is typically a white powder when lyophilized. It is soluble in organic solvents but has limited solubility in water at neutral pH.

Chemical Properties

  • Stability: The peptide is prone to degradation under certain conditions, particularly when exposed to high temperatures or extreme pH levels.
  • Aggregation Propensity: The propensity to aggregate increases with concentration and time, making it essential to handle it carefully during experiments.

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy can provide insights into the secondary structure of Beta-Amyloid (8-40), revealing its propensity for beta-sheet formation associated with aggregation.

Applications

Scientific Uses

Beta-Amyloid (8-40) serves multiple roles in scientific research:

  1. Modeling Alzheimer's Disease:
    • It is used in animal models to study the pathophysiology of Alzheimer's disease and test potential therapeutic interventions.
  2. Drug Development:
    • Researchers utilize this peptide to screen compounds that may inhibit its aggregation or mitigate its neurotoxic effects.
  3. Biomarker Research:
    • Investigations into levels of Beta-Amyloid (8-40) in biological fluids may aid in developing diagnostic tools for early detection of Alzheimer's disease.
Molecular Basis of Beta-Amyloid (8-40) in Rodent Models

Proteolytic Processing Pathways of Amyloid Precursor Protein (APP) in Rodents

APP undergoes sequential proteolytic cleavage via amyloidogenic and non-amyloidogenic pathways. In the amyloidogenic pathway, predominant in AD pathogenesis, APP is first cleaved by β-site APP-cleaving enzyme 1 (BACE1). This cleavage occurs predominantly at the +1 and +11 sites of the Aβ sequence (Asp1 and Glu11, respectively), generating soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99) [2] [7]. Subsequently, γ-secretase, a multi-subunit protease complex (containing presenilin, nicastrin, APH-1, and PEN-2), cleaves C99 within the transmembrane domain. This process is imprecise, releasing Aβ peptides of varying lengths, primarily Aβ40 and Aβ42, along with the APP intracellular domain (AICD). The Aβ(8-40) fragment arises predominantly from secondary proteolytic processing of full-length Aβ peptides (like Aβ1-40) by aminopeptidases or other exopeptidases (e.g., neprilysin, insulin-degrading enzyme), which sequentially trim N-terminal residues [2] [7] [9].

The non-amyloidogenic pathway involves initial cleavage by α-secretase (a disintegrin and metalloproteinase domain-containing proteins ADAM10, ADAM17, or ADAM9) within the Aβ sequence (between residues Lys16 and Leu17), precluding intact Aβ formation. This releases soluble APPα (sAPPα) and C83, which is further processed by γ-secretase to release the benign P3 peptide and AICD [2]. In rodent brains, constitutive α-secretase activity is high, particularly ADAM10-mediated cleavage, resulting in lower basal levels of intact Aβ peptides, including precursors to Aβ(8-40), compared to humans under normal physiological conditions [2] [5].

Table 1: Key Proteolytic Enzymes in Rodent APP Processing Leading to Aβ(8-40)

Enzyme ComplexPrimary Cleavage Site(s) on APP/AβPrimary Fragment GeneratedRelevance to Aβ(8-40) Generation
BACE1 (β-secretase)Asp1↓ / Glu11↓ of Aβ domainsAPPβ, C99 (CTFβ)Generates the membrane-bound precursor (C99) necessary for subsequent Aβ release.
γ-SecretaseVariable (mainly Val40-Ile41 or Ala42-Thr43)Aβ40, Aβ42, AICDCleaves C99 to release full-length Aβ peptides (e.g., Aβ1-40), which are precursors for Aβ(8-40).
Aminopeptidases/Exopeptidases (e.g., IDE, NEP)N-terminal residues of Aβ peptidesTruncated Aβ (e.g., Aβ(2/3/8-x))Directly generates Aβ(8-40) by sequential N-terminal truncation of longer Aβ species like Aβ1-40.
α-Secretase (e.g., ADAM10)Lys16↓Leu17 within Aβ domainsAPPα, C83 (CTFα)Prevents formation of intact Aβ peptides, thereby reducing substrate for Aβ(8-40) generation.

Beta- and Gamma-Secretase Activity Differences Between Mouse, Rat, and Human APP Cleavage

Significant species-specific differences exist in the enzymatic activity and substrate preference of β- and γ-secretases between rodents and humans, profoundly impacting Aβ(8-40) production and profile:

  • BACE1 (β-Secretase) Activity and Specificity:
  • BACE1 enzyme kinetics and substrate recognition exhibit subtle variations. While human and rodent BACE1 share high homology (~96%), the human APP sequence around the β-secretase cleavage site differs critically from rodent APP. The Swedish mutation (K670N/M671L) in human APP increases BACE1 affinity and cleavage efficiency. Wild-type rodent APP (rat: R668G/K669R; mouse: R668G/K669R) naturally possesses residues at positions 670/671 (equivalent to human APP 669/670) that confer reduced BACE1 cleavage efficiency compared to human APP. This results in lower baseline production of sAPPβ and C99 fragments in wild-type rodents [2] [5] [7].
  • Furthermore, the ratio of cleavage at Asp1 vs. Glu11 (β vs. β' site) can vary, influencing the initial N-terminus of the generated Aβ peptide, although this has less direct impact on the later-formed Aβ(8-40) [7].
  • γ-Secretase Processivity and Product Profile:
  • The γ-secretase complex, while structurally conserved, exhibits differences in processivity (the sequential cleavage steps within the transmembrane domain) and final Aβ product profile between species. A key difference is the Aβ42/Aβ40 ratio. Human γ-secretase, particularly when harboring Familial Alzheimer's Disease (FAD) mutations in PSEN1/2, produces a higher proportion of the longer, more amyloidogenic Aβ42 relative to Aβ40. Rodent γ-secretase, processing rodent APP, inherently produces a significantly lower Aβ42/Aβ40 ratio compared to human γ-secretase processing human APP [5] [6] [9].
  • This difference is attributed to specific amino acid residues within the APP transmembrane domain (TMD), particularly at positions corresponding to human Aβ 42 (Thr43/Ala42 in rodents) and elsewhere (e.g., Ile45/Val44 in rodents), which influence the stability of γ-secretase-substrate intermediates and the preferred cleavage termination points. Rodent Aβ sequences inherently favor cleavage at Val40 over Ala42 [5] [6].
  • Consequently, wild-type rodents primarily generate Aβ40 as the dominant full-length species, providing the main substrate pool for subsequent truncation to Aβ(8-40). The lower Aβ42 production contributes to the natural resistance of wild-type rodents to form amyloid plaques [6] [10].

Table 2: Comparative Secretase Activity and Aβ Profiles in Human vs. Rodents

FeatureHuman (Wild-type or FAD APP/PS)Mouse/Rat (Wild-type APP/PS)Implication for Aβ(8-40)
BACE1 Cleavage Efficiency (WT APP)High (Baseline)Lower (R668G/K669R in rodent APP reduces affinity)Reduced C99 substrate available in WT rodents limits total Aβ (incl. Aβ(8-40)) precursor pool.
Dominant γ-Secretase Product (from C99)Higher Aβ42/Aβ40 ratio (↑ in FAD)Very low Aβ42/Aβ40 ratio; Aβ40 dominantAβ40 is the primary full-length precursor for Aβ(8-40) generation in rodents. Lower pathogenic Aβ42 burden.
APP Expression RegulationTightly regulated endogenous levelsOverexpressed (often with FAD mutations) in transgenic modelsTransgenic models alter physiological processing kinetics and Aβ(8-40) levels. Knock-in models (e.g., AppNL-G-F rat) maintain endogenous APP levels and processing [6].
Basal Aβ(8-40) LevelsDetectable in brain/CSF; increases with pathology/ageVery low in WT; Elevated in transgenic models overexpressing human FAD-APPAβ(8-40) generation correlates with available full-length Aβ40 substrate pool and truncating enzyme activity.

Structural Determinants of Beta-Amyloid (8-40) Aggregation Propensity in Rodent-Specific Sequences

The aggregation propensity of Aβ peptides, a critical factor in their toxicity, is heavily influenced by their primary amino acid sequence. The Aβ(8-40) fragment found in mice and rats possesses three key amino acid substitutions compared to the human Aβ(8-40) sequence within the N-terminal region (residues 5, 10, and 13):

  • Position 5 (R5G): Human Arg5 is substituted by Glycine in rodents.
  • Position 10 (Y10F): Human Tyr10 is substituted by Phenylalanine in rodents.
  • Position 13 (H13R): Human His13 is substituted by Arginine in rodents.

These substitutions confer distinct biophysical properties impacting aggregation:

  • Reduced Hydrophobicity and Hydrophobic Moment: The central hydrophobic cluster (CHC: residues 17-21, LVFFA) is crucial for aggregation. While conserved between humans and rodents, the rodent-specific N-terminal substitutions (R5G, Y10F, H13R) result in an overall reduction in the hydrophobicity and hydrophobic moment of the N-terminal segment (residues 1-16/8-16) compared to human Aβ. Glycine (rodent pos5) is less hydrophobic than Arginine (human pos5), and while Phe (rodent pos10) is hydrophobic, the substitution removes the polar hydroxyl group of Tyr (human pos10). Arg (rodent pos13) is more hydrophilic/polar than His (human pos13). This reduced hydrophobicity in the N-terminus surrounding the CHC destabilizes early oligomeric intermediates and protofibrils, decreasing the nucleation rate and overall aggregation propensity of rodent Aβ(8-40) [1] [4] [5].

  • Altered Hydrogen Bonding and Charge Distribution: The substitutions significantly alter the pattern of potential hydrogen bond donors and acceptors and the local charge distribution. The loss of the Tyr10 hydroxyl group (H-bond donor/acceptor) and the His13 imidazole ring (H-bond donor/acceptor, chargeable) in rodents, replaced by Phe10 (no H-bonding) and Arg13 (primarily charged, H-bond donor), disrupts specific intermolecular interactions critical for stabilizing β-sheet structures within oligomers and fibrils. Human Aβ oligomers/fibrils rely heavily on H-bonding networks involving Tyr10 and His13 side chains. Rodent Aβ(8-40) forms less stable H-bonding networks in its aggregates [4] [8].

  • Impact on Phosphorylation Stability: Phosphorylation at Ser8 (pSer8) is a pathological modification detected in human AD brain Aβ. Phosphorylation dramatically increases the stability of human Aβ aggregates against dissociation by high pressure or detergents like SDS. Molecular dynamics simulations indicate pSer8 in human Aβ forms an elevated number of hydrogen bonds within the N-terminus, stabilizing the fibrillar structure. The rodent Aβ(8-40) sequence, already possessing reduced aggregation propensity, would likely exhibit a different response to Ser8 phosphorylation due to the altered local sequence context (e.g., R5G, Y10F, H13R), potentially diminishing the stabilizing effect observed in human pSer8-Aβ [8]. The N-terminal truncation itself (starting at residue 8) also directly removes potential phosphorylation sites (e.g., Tyr1, Ser8 becomes N-terminal) and modifies the local environment.

  • Oligomer vs. Fibril Formation: Studies comparing synthetic human and rodent Aβ oligomers/fibrils show rodent peptides form oligomers and fibrils less readily and those formed are often structurally distinct and less toxic to neurons. Primary microglia stimulated by rodent Aβ(8-40) oligomers exhibit different activation profiles (e.g., kinase signaling, cytokine secretion: lower IL-6, MCP-1) compared to those stimulated by human Aβ oligomers, indicating sequence-dependent differences in biological activity beyond just aggregation kinetics [4].

Table 3: Key Amino Acid Differences Between Human and Rodent Aβ(8-40) and Their Biophysical Consequences

Position (Human Aβ Numbering)Human ResidueMouse/Rat ResidueKey Biophysical Property ChangeImpact on Aβ(8-40) Aggregation
5Arginine (R)Glycine (G)↓ Hydrophobicity, ↓ Positive charge (at physiol pH), ↑ FlexibilityReduced stability of early oligomers; Altered interaction with membranes/other proteins.
10Tyrosine (Y)Phenylalanine (F)↓ Hydrophilicity (loss of OH group), ↓ H-bonding capacity (donor/acceptor)Disruption of H-bond network critical for β-sheet stacking; Reduced aggregate stability.
13Histidine (H)Arginine (R)↑ Positive charge density, ↑ H-bond donor potential, Altered pKaAltered electrostatic interactions; Different H-bonding pattern; Potential change in metal binding (e.g., Zn²⁺, Cu²⁺).
Overall N-terminal region (8-16)DAEFRHDSGY(Mouse) DAEFGHDSGR / (Rat) DAEFGHDSGR↓ Net hydrophobicity, ↓ Hydrophobic moment, Altered H-bonding/charge patternSignificantly reduced nucleation rate; Slower fibril elongation; Formation of less stable aggregates; Reduced neurotoxicity and altered glial activation profile.

These structural determinants collectively explain why wild-type mice and rats exhibit strong resistance to spontaneous Aβ deposition and plaque formation throughout their normal lifespan, despite producing Aβ peptides, including Aβ(8-40). Modeling human-like Aβ pathology requires the introduction of human Aβ sequences with FAD mutations (e.g., Swedish, Arctic, Iberian) via transgenesis or knock-in strategies to overcome the protective effects of the rodent sequence and significantly elevate pathogenic Aβ production and aggregation [6] [10].

Properties

Product Name

Beta-Amyloid (8-40), mouse, rat

Molecular Weight

3462.0

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